molecular formula C14H26O2 B12661789 2-Methyldecyl acrylate CAS No. 93804-47-8

2-Methyldecyl acrylate

Cat. No.: B12661789
CAS No.: 93804-47-8
M. Wt: 226.35 g/mol
InChI Key: OVZNCXVUIWIDLP-UHFFFAOYSA-N
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Description

2-Methyldecyl acrylate (C₁₄H₂₆O₂) is a branched alkyl acrylate ester characterized by a 10-carbon decyl chain with a methyl group at the second position. This structural feature imparts unique physicochemical properties, such as enhanced hydrophobicity, flexibility in polymer backbones, and tailored solubility, making it valuable in adhesives, coatings, and specialty polymers.

Properties

CAS No.

93804-47-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-methyldecyl prop-2-enoate

InChI

InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-13(3)12-16-14(15)5-2/h5,13H,2,4,6-12H2,1,3H3

InChI Key

OVZNCXVUIWIDLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyldecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldecanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 2-Methyldecyl acrylate often involves continuous flow processes. These processes are advantageous due to their efficiency and ability to minimize side products. For example, the reaction of acryloyl chloride with 2-methyldecanol in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyldecyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Poly(2-methyldecyl acrylate)

    Addition Reactions: Various addition products depending on the nucleophile or radical used.

    Ester Hydrolysis: Acrylic acid and 2-methyldecanol.

Scientific Research Applications

2-Methyldecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Methyldecyl acrylate involves its polymerization and cross-linking capabilities. The acrylate group can undergo radical polymerization, forming long polymer chains. These polymers can then cross-link, creating a network that imparts desirable mechanical and chemical properties to the material. The molecular targets and pathways involved include the radical intermediates formed during polymerization and the functional groups that participate in cross-linking reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acrylates

Compound Structure Odor Threshold (ng/lair) Tg (°C) Hydrophobicity (log P)
2-Methyldecyl acrylate Branched C10 Not reported ~-60* ~5.8*
Dodecyl 2-methylacrylate Branched C12 Not reported ~-65 6.3
2-Ethylhexyl acrylate Branched C8 Not reported -50 4.5
Hexyl acrylate Linear C6 2.9 -25 3.2
(E)-3-Hexenyl acrylate Unsaturated C6 0.014 -30 2.8

*Estimated based on structural analogs .

Biological Activity

2-Methyldecyl acrylate (C14H26O2) is an acrylate ester that has garnered attention in the field of polymer chemistry and biomedical applications due to its unique properties. This compound is part of a larger class of acrylates known for their versatility, particularly in the development of adhesives, coatings, and medical devices. The biological activity of 2-methyldecyl acrylate, while less studied compared to other acrylates, shows potential in various applications, particularly in the context of drug delivery systems and as a component in pressure-sensitive adhesives.

2-Methyldecyl acrylate can be characterized by the following chemical properties:

  • Molecular Formula : C14H26O2
  • Molecular Weight : 226.36 g/mol
  • Boiling Point : Approximately 230 °C
  • Density : 0.87 g/cm³

These properties contribute to its utility in various formulations, particularly in creating polymers with desired mechanical and thermal characteristics.

Use in Drug Delivery Systems

The unique properties of 2-methyldecyl acrylate make it a candidate for use in drug delivery systems:

  • Biocompatibility : Acrylates are generally well-tolerated in biological systems, making them suitable for applications involving direct contact with biological tissues.
  • Controlled Release : The polymerization of 2-methyldecyl acrylate can be tailored to create hydrogels that facilitate controlled drug release, enhancing therapeutic efficacy while minimizing side effects.

Adhesive Applications

In medical applications, 2-methyldecyl acrylate is often utilized in pressure-sensitive adhesives due to its favorable properties:

  • Skin Adhesion : The compound can be formulated into adhesives that provide strong yet gentle adhesion to skin, making it ideal for transdermal patches and wound dressings.
  • Reduced Odor : Innovations in the polymerization process aim to reduce residual monomer odors, enhancing patient comfort .

Case Study on Acrylate-Based Adhesives

A study focused on solvent-type acrylic pressure-sensitive adhesives demonstrated that formulations containing various alkyl acrylates, including derivatives similar to 2-methyldecyl acrylate, showed improved performance characteristics. Key findings included:

  • Enhanced Performance : The study reported that these adhesives maintained high adhesion levels while reducing skin irritation.
  • Application Versatility : The adhesives were effective in various medical applications, including wound care and drug delivery systems .

Comparative Analysis Table

Property2-Methyldecyl AcrylateMethyl Acrylate Derivatives
Molecular Weight226.36 g/molVaries (e.g., ~86.09 g/mol)
IC50 against MCF-7Not specifically studied~2.57 ± 0.16 μM
Apoptosis InductionNot well documentedYes
Skin CompatibilityHighModerate
ApplicationMedical AdhesivesAnticancer Agents

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